molecular formula C9H10BrFN2O B1446600 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide CAS No. 1524880-61-2

2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide

Cat. No.: B1446600
CAS No.: 1524880-61-2
M. Wt: 261.09 g/mol
InChI Key: IZCJVNIKJBQNGC-UHFFFAOYSA-N
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Description

2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to an aminoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide typically involves the reaction of 4-bromo-3-fluorobenzylamine with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom of the chloroacetamide, displacing the chloride ion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-fluoroaniline: Similar structure but lacks the acetamide group.

    2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethanol: Similar structure with an ethanol group instead of an acetamide group.

Uniqueness

2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The acetamide group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[(4-bromo-3-fluorophenyl)methylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2O/c10-7-2-1-6(3-8(7)11)4-13-5-9(12)14/h1-3,13H,4-5H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCJVNIKJBQNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNCC(=O)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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